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CAS No.: 860296-85-1
Cat. No.: B1660949

Get Quote

Executive Summary & Rationale

The quinoline scaffold is a privileged, nitrogen-containing heterocycle that serves as a cornerstone in modern medicinal chemistry due to its exceptiol
is notoriously unforgiving; the transition from a potent in vitro "hit" to a viable in vivo "lead" is frequently derailed by poor pharmacokinetics.

To bridge this translational gap, rigorous Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is required. This guide provid
hybrids. By analyzing how specific structural modifications dictate lipophilicity, target binding, and bioavailability, we provide drug development profes:

Comparative ADMET & Efficacy Profiling

The biological fate of a quinoline derivative is intrinsically linked to its structural functionalization. For instance, lipophilicity (LogP) governs passive ce
the drug.

Recent comparative studies highlight how different hybridizations of the quinoline core yield distinct ADMET profiles:

« Quinoline-1,4-quinone Hybrids: Designed for anticancer applications via BCL-2 protein inhibition, the lipophilicity of these hybrids is heavily dictatec
atom into the 5,8-quinolinedione moiety significantly reduces lipophilicity, altering oral bioavailability. The LogP follows a strict causality based on th
methyl > chloride.

» 2-(Imidazolyl)quinoline Derivatives: Synthesized via the Doebner reaction, these compounds act as DNA intercalating agents. ADMET predictions ¢
with specific derivatives demonstrating potent cytotoxicity against HT-29 colorectal cancer cell lines.

» Quinoline-piperidine Hybrids: Engineered to combat drug resistance, these hybrids demonstrate outstanding anti-plasmodium activity against both
supported by favorable in silico ADMET membrane permeability metrics.

» Quinoline Acetohydrazides: Evaluated for dual antimicrobial and antioxidant properties, ADMET studies confirm these derivatives possess reliable.
for oral administration.

Quantitative Comparison of Synthetic Quinoline Hybrids
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Compound Class Primary Target / Application Most Potent Derivative Efficacy (IC50 / MIC)
Quinoline-1,4-quinones BCL-2 Protein (Anticancer) Morpholinyl-substituted High binding affinity
2-(Imidazolyl)quinolines DNA Intercalation (Anticancer) Compound 10n 0.94 uM (HT-29 cells)
Quinoline-piperidines P. falciparum (Antimalarial) Compounds 52 & 53 12-26 nM (NF54 & K1)
Quinoline Acetohydrazides Bacterial/Fungal Membranes Compounds 6a, 6f, 6h Active at 1000 pg/mL

Structural Optimization & Target Interaction Workflow

To systematically evaluate these compounds, researchers must employ a cyclical workflow that integrates structural synthesis, computational ADMET
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ADMET-guided optimization workflow for synthetic quinoline derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, | emphasize that computational ADMET predictions must be anchored by empirical validation. Theoretical algorithm
fail to capture the unique intramolecular hydrogen bonding present in novel quinoline hybrids. The following protocols establish a self-validating syste

Protocol A: Synthesis of Quinoline Core via Doebner Reaction

Causality: The Doebner reaction is selected for its high atom-economy and ability to rapidly generate diverse quinoline-4-carboxylic acid libraries nec
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« Initiation: Dissolve pyruvic acid (1 mmol) and the target aldehyde (e.g., 1-benzyl-2-(methylthio)-1H-imidazole-5-carbaldehyde, 1 mmol) in absolute
activation.

« Condensation: Add the substituted aniline (1 mmol) to the mixture to begin the multi-component condensation.
» Cyclization: Reflux the reaction mixture. Monitor the progress of the cyclization via Thin Layer Chromatography (TLC) using a suitable solvent systt

« Isolation: Upon completion, cool the mixture to precipitate the product. Filter the solid and recrystallize to obtain the pure quinoline-4-carboxylic acit

Protocol B: Empirical Validation of Lipophilicity (LogP)

Causality: To prevent late-stage pharmacokinetic failures, experimental validation via reversed-phase chromatography is mandatory. This protocol is ¢
hierarchical cluster analysis alongside theoretical ADMET parameters. If experimental lipophilicity diverges significantly from predicted LogP, the com

« In Silico Profiling: Compute theoretical LogP, Topological Polar Surface Area (TPSA), and molecular weight using predictive software (e.g., SwissAl
« Chromatographic Setup: Prepare reversed-phase TLC plates (or an HPLC system with a C18 stationary phase).

* Mobile Phase Optimization: Utilize binary solvent mixtures (e.g., acetone/water) at varying concentrations (e.g., 70%, 75%, 80% organic modifier) t
« Execution & Detection: Elute the synthesized quinoline hybrids. Visualize spots using iodine vapor or UV detection.

« Data Correlation: Calculate the experimental retention factor (Rm). Perform a similarity (cluster) analysis to correlate experimental Rm values with
accurately reflects the physical behavior of the specific quinoline scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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